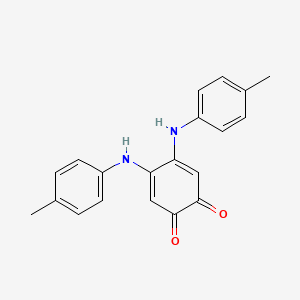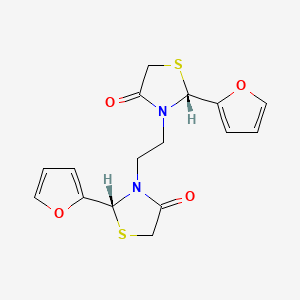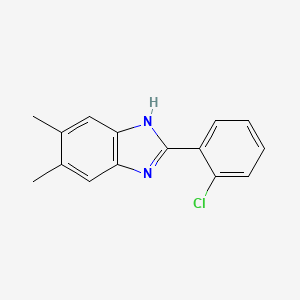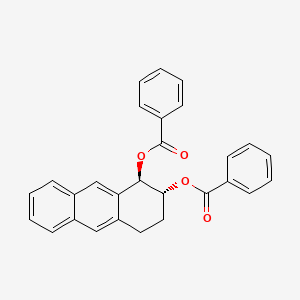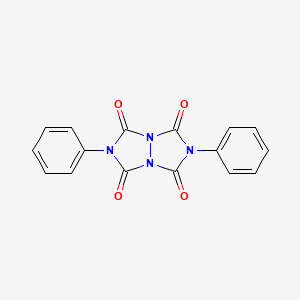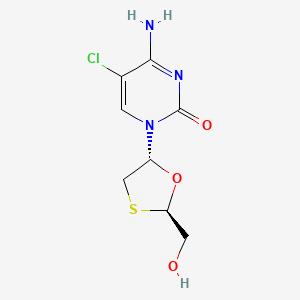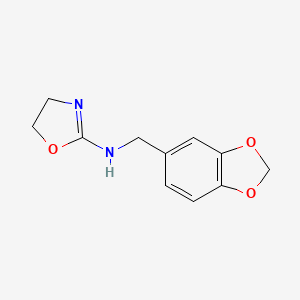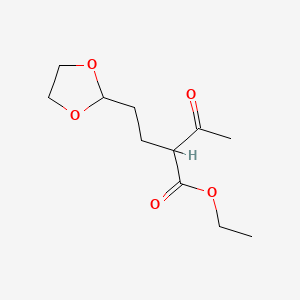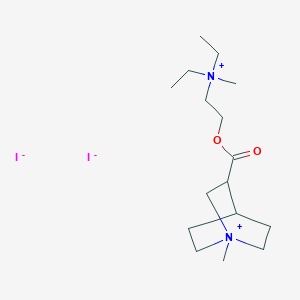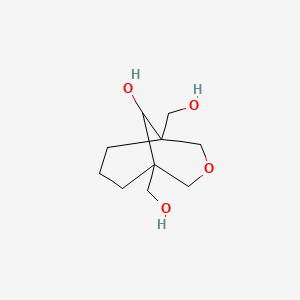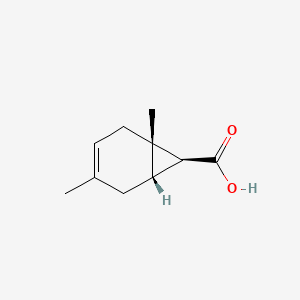
(1S,6S,7S)-1,4-Dimethylbicyclo(4.1.0)hept-3-ene-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,6S,7S)-1,4-Dimethylbicyclo(4.1.0)hept-3-ene-7-carboxylic acid is a bicyclic organic compound. The compound’s structure features a bicycloheptane ring system with methyl and carboxylic acid functional groups. This unique structure imparts specific chemical properties and reactivity patterns to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6S,7S)-1,4-Dimethylbicyclo(4.1.0)hept-3-ene-7-carboxylic acid typically involves multiple steps:
Formation of the bicyclic ring system: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of methyl groups: Methylation reactions using reagents such as methyl iodide in the presence of a base.
Carboxylation: Introduction of the carboxylic acid group via carboxylation reactions, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production methods may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and advanced reaction conditions are often employed to achieve these goals.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, nucleophiles like amines or alcohols.
Major Products
Oxidation products: Ketones, carboxylic acids.
Reduction products: Alcohols.
Substitution products: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
The compound is studied for its unique bicyclic structure and reactivity, which can be useful in the synthesis of complex organic molecules.
Biology
Research may explore the compound’s potential biological activity, including its interactions with enzymes or receptors.
Medicine
Potential medicinal applications could include the development of new pharmaceuticals, particularly if the compound exhibits bioactivity.
Industry
The compound may be used as an intermediate in the synthesis of other valuable chemicals or materials.
Mecanismo De Acción
The mechanism by which (1S,6S,7S)-1,4-Dimethylbicyclo(4.1.0)hept-3-ene-7-carboxylic acid exerts its effects depends on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering their activity and leading to downstream effects in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Bicycloheptane derivatives: Compounds with similar bicyclic structures but different functional groups.
Methylated carboxylic acids: Compounds with similar functional groups but different ring systems.
Uniqueness
The unique combination of a bicycloheptane ring system with methyl and carboxylic acid groups distinguishes (1S,6S,7S)-1,4-Dimethylbicyclo(4.1.0)hept-3-ene-7-carboxylic acid from other compounds. This unique structure imparts specific chemical properties and reactivity patterns that can be exploited in various applications.
Propiedades
Número CAS |
98875-00-4 |
|---|---|
Fórmula molecular |
C10H14O2 |
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
(1S,6S,7S)-1,4-dimethylbicyclo[4.1.0]hept-3-ene-7-carboxylic acid |
InChI |
InChI=1S/C10H14O2/c1-6-3-4-10(2)7(5-6)8(10)9(11)12/h3,7-8H,4-5H2,1-2H3,(H,11,12)/t7-,8+,10-/m0/s1 |
Clave InChI |
CZDWEPMNMRFZOA-XKSSXDPKSA-N |
SMILES isomérico |
CC1=CC[C@]2([C@@H](C1)[C@@H]2C(=O)O)C |
SMILES canónico |
CC1=CCC2(C(C1)C2C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


